2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol
Description
2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol is a fluorinated heterocyclic compound featuring a tetrahydroimidazo[1,5-a]pyridine core substituted with a methyl group at the 3-position and a 2,2,2-trifluoroethanol moiety at the 1-position. The trifluoroethyl group enhances polarity and metabolic stability, while the methyl substituent may modulate lipophilicity and steric interactions.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c1-6-14-8(9(16)10(11,12)13)7-4-2-3-5-15(6)7/h9,16H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAVDYOKDCWNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCC2)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol can be achieved through several routes:
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Synthetic Routes
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Industrial Production Methods
- Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions may vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents such as sodium hydride and alkyl halides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Key Observations :
- Substituent Diversity: The target compound’s trifluoroethanol group distinguishes it from analogs with ketones (e.g., ), cyanophenyl (e.g., ), or benzodioxol groups (e.g., ). These substituents influence solubility, target affinity, and metabolic stability.
- Core Modifications : Unlike pyrrolo-pyrazine hybrids (e.g., ), the target retains a fully hydrogenated imidazo[1,5-a]pyridine ring, which may enhance conformational flexibility.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound Name / ID | Molecular Weight | Calculated logP* | Solubility (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~280.2 g/mol | 1.8–2.2 | Moderate (polar ethanol) | Trifluoroethyl, methyl |
| (R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | 249.3 g/mol | 2.5–3.0 | Low (non-polar cyanophenyl) | Cyanophenyl |
| 2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one | 282.1 g/mol | 2.8–3.3 | Very low (ketone) | Trifluoromethyl, trifluoroacetyl |
| 6-(Benzodioxol-4-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine | 287.3 g/mol | 1.5–2.0 | Moderate (amine, benzodioxol) | Benzodioxol, amine |
Notes:
Pharmaceutical Development Considerations
- Salt Forms : emphasizes hydrochloride hemihydrates for improved crystallinity and bioavailability, a strategy applicable to the target compound.
- Patent Landscape: Compounds like (R)-(+)-5-(p-cyanophenyl)tetrahydroimidazopyridine () are patented, underscoring the need for novel fluorinated variants to circumvent existing claims.
Biological Activity
2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects and structure-activity relationships (SAR), supported by data tables and case studies.
Chemical Structure and Properties
The compound features a trifluoroethyl group and a tetrahydroimidazopyridine moiety. Its chemical formula is , with a molecular weight of approximately 273.26 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that compounds similar to 2,2,2-trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol exhibit various pharmacological activities:
- Antimicrobial Activity : Studies have shown that tetrahydroimidazopyridine derivatives possess significant antimicrobial properties. For instance, derivatives with specific substitutions have demonstrated enhanced activity against pathogens such as Porphyromonas gingivalis .
- CNS Activity : The tetrahydroimidazopyridine scaffold has been linked to central nervous system (CNS) effects, potentially functioning as anxiolytics or antidepressants. The structural modifications in the imidazopyridine core can lead to variations in potency .
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes relevant to metabolic pathways. For example, compounds targeting quinone reductase have shown promise in cancer treatment .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the tetrahydroimidazopyridine core significantly impact biological activity:
- Substituent Effects : Introducing lipophilic groups at specific positions on the imidazopyridine ring generally enhances activity. For instance, a benzyl substituent at N5 significantly increased potency compared to simpler alkyl groups .
- Conformational Considerations : The cyclization of the imidazopyridine structure contributes to conformational preorganization, which is crucial for binding to biological targets .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various tetrahydroimidazopyridine derivatives against P. gingivalis. The results indicated that the trifluoromethyl substitution significantly enhanced the antibacterial properties compared to non-fluorinated analogs.
Case Study 2: CNS Activity Assessment
In a behavioral study assessing anxiety-like behavior in rodents treated with tetrahydroimidazopyridine derivatives, compounds showed significant anxiolytic effects as measured by the elevated plus maze test. The results suggested that structural modifications could optimize CNS-targeting capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
